3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
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Overview
Description
3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a chloro-substituted aniline linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with an imidazole derivative. One common method includes the use of a condensation reaction where 3-chloroaniline is reacted with 2-chloromethylimidazole under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
- 2-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
- 4-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Uniqueness
3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H12ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,14H,4-5,7H2,(H,12,13) |
InChI Key |
AECVPLUNPZLVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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